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molecular formula C13H12N2O2 B8291015 4-Amino-2-methyl-3'-nitrobiphenyl

4-Amino-2-methyl-3'-nitrobiphenyl

Cat. No. B8291015
M. Wt: 228.25 g/mol
InChI Key: WPXPRZRKYHSYOU-UHFFFAOYSA-N
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Patent
US06448405B1

Procedure details

This compound was made according to the General Method 14 (EXAMPLE 191) from 3-nitrobenzene boronic acid (673.2 mg, 3.82 mmol) and 4-bromo-3-methylaniline (710.2 mg, 3.82 mmol) to afford 540 mg (62%) of 4-amino-2-methyl-3′-nitrobiphenyl (structure 82 of Scheme XXI, where R1═R3-5═R6═R8=H, R2=nitro, R7=methyl). Data for 4-amino-2-methyl-3′-nitrobiphenyl: 1H NMR (400 MHz, acetone-d6) 8.13 (dd, J=7.5, 1.1, 1H), 8.09 (dd, J=3.9, 1.8, 1H), 7.73 (ddd, J=7.7, 1.6, 1.4, 1H), 7.66 (dd, J=8.0, 7.8, 1H), 6.99 (d, J=8.0, 1H), 6.60 (m, 1H), 4.73 (br s, 1H), 2.18 (s, 3H).
Quantity
673.2 mg
Type
reactant
Reaction Step One
Quantity
710.2 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](B(O)O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].Br[C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][C:15]=1[CH3:21]>>[NH2:18][C:17]1[CH:19]=[CH:20][C:14]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)=[C:15]([CH3:21])[CH:16]=1

Inputs

Step One
Name
Quantity
673.2 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O
Step Two
Name
Quantity
710.2 mg
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C1=CC(=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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